molecular formula C8H10N4O2S2 B6422958 2-[2-(Carbamoylmethylthio)pyrimidin-4-ylthio]acetamide CAS No. 924825-28-5

2-[2-(Carbamoylmethylthio)pyrimidin-4-ylthio]acetamide

Cat. No.: B6422958
CAS No.: 924825-28-5
M. Wt: 258.3 g/mol
InChI Key: UMLBYVZRUTUHFU-UHFFFAOYSA-N
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Description

2-[2-(Carbamoylmethylthio)pyrimidin-4-ylthio]acetamide is a heterocyclic compound that contains a pyrimidine ring with sulfur and amide functional groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Carbamoylmethylthio)pyrimidin-4-ylthio]acetamide typically involves the reaction of pyrimidine derivatives with sulfur-containing reagents. One common method involves the use of 2-halo derivatives of pyrimidine, which react with thiourea or other sulfur-containing compounds under suitable conditions to form the desired product . The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Carbamoylmethylthio)pyrimidin-4-ylthio]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The amide and sulfur groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

2-[2-(Carbamoylmethylthio)pyrimidin-4-ylthio]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Carbamoylmethylthio)pyrimidin-4-ylthio]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Carbamoylmethylthio)pyrimidin-4-ylthio]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .

Properties

IUPAC Name

2-[2-(2-amino-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2S2/c9-5(13)3-15-7-1-2-11-8(12-7)16-4-6(10)14/h1-2H,3-4H2,(H2,9,13)(H2,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLBYVZRUTUHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1SCC(=O)N)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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